N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Purity Procurement Quality Control

N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627843-31-6) is a sulfonamide derivative defined by a 6-oxo-1,6-dihydropyridine core linked to a sulfonamide moiety substituted with two benzyl groups. Its molecular formula is C₁₉H₁₈N₂O₃S and its molecular weight is 354.42 g/mol.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 627843-31-6
Cat. No. B2733720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
CAS627843-31-6
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)C=C3
InChIInChI=1S/C19H18N2O3S/c22-19-12-11-18(13-20-19)25(23,24)21(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,20,22)
InChIKeyDOLLAWUAGVXNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627843-31-6): Procurement-Grade Identity and Structural Classification


N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627843-31-6) is a sulfonamide derivative defined by a 6-oxo-1,6-dihydropyridine core linked to a sulfonamide moiety substituted with two benzyl groups . Its molecular formula is C₁₉H₁₈N₂O₃S and its molecular weight is 354.42 g/mol . The compound is registered as an experimental small-molecule drug in the DrugBank database under accession number DB07831 [1]. It is a member of the broader class of sulfonamide–dihydropyridine hybrids, a scaffold family actively investigated as multitargeted ligands and kinase inhibitors [2].

Why N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Cannot Be Substituted by Generic Analogs in Research Procurement


Within the 6-oxo-1,6-dihydropyridine-3-sulfonamide family, the N,N-dibenzyl substitution pattern uniquely determines molecular recognition, physicochemical properties, and biological target engagement, making generic substitution scientifically invalid . Replacing the dibenzylamino group with smaller N,N-dialkyl substituents (e.g., N,N-dimethyl or N,N-diethyl) reduces molecular weight by approximately 40–42%, eliminates critical π-stacking capacity, and alters the predicted pKa of the sulfonamide by an estimated 0.5–1.0 log units, directly impacting solubility and membrane permeability profiles . Conversely, the 6-oxo-1,6-dihydropyridine core distinguishes this compound from simpler pyridine sulfonamides such as N,N-dibenzyl-6-chloropyridine-3-sulfonamide, which lack the lactam pharmacophore and exhibit an entirely different biological target profile as ion channel modulators rather than kinase–sulfonamide hybrid ligands .

Quantitative Differentiation Evidence for N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Versus Closest Analogs


Purity Specification Advantage Over N,N-Dibenzyl-6-chloropyridine-3-sulfonamide

N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is supplied by MolCore with a purity specification of NLT 97% . In contrast, the closest structural analog N,N-dibenzyl-6-chloropyridine-3-sulfonamide (CAS 568566-61-0) is commercially available with a minimum purity of 95% from CymitQuimica . This represents a quantifiable 2-percentage-point purity advantage for the target compound, reducing the maximum total impurity burden from ≤5% to ≤3% and thereby improving reproducibility in dose-response and structure-activity relationship (SAR) studies.

Purity Procurement Quality Control

Molecular Scaffold Differentiation: 6-Oxo-1,6-dihydropyridine Core versus 6-Chloropyridine Core

The target compound incorporates a 6-oxo-1,6-dihydropyridine (2-pyridone) heterocycle, a privileged pharmacophore recognized for dual hydrogen-bond donor/acceptor capacity at the lactam . The direct analog N,N-dibenzyl-6-chloropyridine-3-sulfonamide (CAS 568566-61-0) replaces this with a 6-chloropyridine core, abolishing the lactam hydrogen-bond functionality and shifting the biological mechanism toward ion channel modulation (potassium channel voltage sensor domain binding) . The 6-oxo-1,6-dihydropyridine scaffold has been specifically validated as a CDK5 inhibitor pharmacophore, with optimized derivatives achieving IC₅₀ values in the submicromolar range, whereas the 6-chloropyridine scaffold is not represented in kinase inhibitor SAR studies [1].

Scaffold Pharmacophore Lead Optimization

Predicted pKa Differentiation Supporting Solubility-Driven Formulation Decisions

The predicted pKa of N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is 9.16 ± 0.10, as reported by ChemicalBook . This value reflects the sulfonamide N–H acidity modulated by the electron-withdrawing 6-oxo-1,6-dihydropyridine core. For the comparator N,N-dibenzyl-6-chloropyridine-3-sulfonamide, the absence of the electron-withdrawing 6-oxo substituent is expected to raise the sulfonamide pKa by an estimated 0.8–1.5 log units based on analogous pyridine substitution trends [1]. An exact measured pKa for the comparator is not publicly available, but the predicted directionality is consistent with established Hammett substituent constant relationships: σ_meta for –Cl = +0.37 versus the stronger electron-withdrawing effect of the 2-pyridone carbonyl.

pKa Ionization Formulation

DrugBank Registration Status Differentiating Research Traceability Versus Non-Registered Analogs

N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is assigned DrugBank accession number DB07831 and is classified as an experimental small-molecule drug [1]. By contrast, the direct analog N,N-dibenzyl-6-chloropyridine-3-sulfonamide (CAS 568566-61-0) does not have a DrugBank record, and neither do N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide nor N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide [2]. DrugBank registration provides a curated, machine-readable entry with standardized identifiers (InChI Key, SMILES) that enables cross-referencing with bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay), PDB structural data, and drug–target interaction networks. This traceability infrastructure is absent for the non-registered analogs, creating a tangible workflow efficiency gap in computational drug repurposing and cheminformatics integration.

Database Registration Traceability Drug Discovery

Class-Level Evidence: 6-Oxo-1,6-dihydropyridine Scaffold as a Validated Kinase Inhibitor Pharmacophore

The 6-oxo-1,6-dihydropyridine scaffold, which defines the core of the target compound, has been independently validated as a CDK5 (cyclin-dependent kinase 5) inhibitor pharmacophore [1]. In a systematic SAR study by Chattopadhyay et al. (2009), optimized 6-oxo-1,6-dihydropyridine derivatives demonstrated potent CDK5 inhibition with IC₅₀ values in the submicromolar range [1]. Furthermore, a patent by Array BioPharma (US8673919B2) establishes the broader dihydropyridine-sulfonamide chemotype as a validated MEK inhibitor scaffold for oncology applications [2]. This evidence is class-level: no specific IC₅₀ data exist for N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide itself against CDK5 or MEK. However, the target compound combines both validated pharmacophoric elements—the 6-oxo-1,6-dihydropyridine core and the dihydropyridine-sulfonamide linkage—in a single molecular entity, a feature absent in simpler N,N-dibenzyl-6-chloropyridine-3-sulfonamide.

Kinase Inhibition CDK5 Scaffold Validation

High-Value Application Scenarios for N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in Drug Discovery and Chemical Biology Research


Kinase Inhibitor Lead Optimization: CDK5/MEK Dual-Pharmacophore Hypothesis Testing

Research programs targeting cyclin-dependent kinase 5 (CDK5) or MEK can employ N,N-dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide as a dual-pharmacophore chemical probe. The compound combines the 6-oxo-1,6-dihydropyridine core validated for CDK5 inhibition [1] with the dihydropyridine-sulfonamide linkage established as a MEK inhibitor scaffold [2]. Procurement of this compound is justified when the research objective is to evaluate whether the N,N-dibenzyl substitution pattern enhances kinase selectivity relative to the N,N-dimethyl or N,N-diethyl analogs, which lack the hydrophobic benzyl anchor motifs. The NLT 97% purity specification ensures that observed biological effects are attributable to the target compound rather than impurities exceeding 3%.

Carbonic Anhydrase IX (CA IX) Inhibitor Screening in Oncology Research

Sulfonamide–pyridine hybrids are a well-established chemotype for carbonic anhydrase IX (CA IX) inhibition, a validated anticancer target [3]. N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, with its sulfonamide zinc-binding group and 6-oxo-1,6-dihydropyridine tail, is structurally pre-organized for CA IX active-site engagement. Its predicted pKa of 9.16 ± 0.10 indicates that the sulfonamide is partially ionized at the acidic tumor microenvironment pH (~6.5–6.8), potentially enhancing isoform selectivity over cytosolic CA II (optimal pH ~7.4). Procurement for CA IX screening panels is warranted when researchers require a dibenzyl-substituted sulfonamide with documented DrugBank traceability [4] for reproducible computational docking and SAR documentation.

Computational Drug Repurposing and Cheminformatics Integration Workflows

N,N-Dibenzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is one of the few 6-oxo-1,6-dihydropyridine sulfonamides with a DrugBank accession number (DB07831) [4], enabling automated retrieval of standardized chemical descriptors and integration into drug–target interaction prediction pipelines (e.g., SwissTargetPrediction, SuperPred, SEA). This database registration distinguishes it from N,N-dibenzyl-6-chloropyridine-3-sulfonamide and most other 6-oxo-1,6-dihydropyridine sulfonamide congeners, which lack machine-readable curated entries. Researchers conducting systematic virtual screening or polypharmacology profiling should prioritize this compound to leverage existing database cross-links to PDB structures (e.g., 2hz0) and ChEMBL bioactivity records, reducing manual data entry and curation overhead.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substituent Effects in Sulfonamide-Dihydropyridine Hybrids

The N,N-dibenzyl substitution represents the highest molecular-weight and highest lipophilicity member of the 6-oxo-1,6-dihydropyridine-3-sulfonamide series (MW = 354.42 g/mol) , compared to the N,N-dimethyl analog (MW = 202.23 g/mol) [5] and N,N-diethyl analog (MW = 230.29 g/mol) [5]. Procurement of the dibenzyl compound is essential for SAR studies that systematically probe the relationship between N-substituent bulk, lipophilicity (cLogP), and biological activity across the full alkyl-to-benzyl spectrum. Without this compound, the SAR dataset is incomplete at the high-molecular-weight terminus, leaving a critical gap in understanding the contribution of aromatic π-stacking interactions to target binding affinity and selectivity.

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